p-Phenetidine-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Phenetidine-d5 Hydrochloride, also known as 4-(Ethoxy-d5)benzenamine Hydrochloride, is a deuterated form of p-Phenetidine. This compound is characterized by the presence of five deuterium atoms, which replace the hydrogen atoms in the ethoxy group. The molecular formula of this compound is C8H7D5ClNO, and it has a molecular weight of 178.67 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of p-Phenetidine-d5 Hydrochloride involves the deuteration of p-Phenetidine. One common method is the Williamson Ether Synthesis, which involves the reaction of p-Acetamidophenol with bromoethane in the presence of a base such as sodium methoxide . The reaction conditions typically include refluxing the mixture in an appropriate solvent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
p-Phenetidine-d5 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield corresponding amines .
Scientific Research Applications
p-Phenetidine-d5 Hydrochloride is widely used in scientific research due to its unique properties. In chemistry, it serves as a reference standard for nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to study the structure and dynamics of molecules. In biology, it is used to investigate metabolic pathways and enzyme kinetics. In medicine, this compound is employed in the development of new pharmaceutical drugs, particularly as an intermediate in the synthesis of analgesics and antipyretics . Additionally, it finds applications in the dye industry and the production of sweeteners .
Mechanism of Action
The mechanism of action of p-Phenetidine-d5 Hydrochloride involves its interaction with specific molecular targets and pathways. As an intermediate in drug synthesis, it can influence the activity of enzymes involved in metabolic processes. For instance, this compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of prostaglandins and subsequent analgesic and anti-inflammatory effects . The deuterium atoms in the compound can also affect the rate of metabolic reactions, providing insights into isotope effects in biochemical processes .
Comparison with Similar Compounds
p-Phenetidine-d5 Hydrochloride is similar to other compounds such as p-Phenetidine, 4-Acetamidophenol, and 2-Phenoxyethanamine. its uniqueness lies in the presence of deuterium atoms, which enhance its stability and provide distinct spectroscopic properties. Compared to p-Phenetidine, the deuterated form offers improved performance in NMR spectroscopy due to reduced signal overlap and increased resolution . Additionally, this compound exhibits different metabolic and pharmacokinetic profiles compared to its non-deuterated counterparts, making it valuable in drug development and research .
Biological Activity
p-Phenetidine-d5 Hydrochloride is a deuterated derivative of p-Phenetidine, characterized by the incorporation of five deuterium atoms. This compound is primarily utilized in scientific research due to its unique isotopic labeling, which enhances its applicability in various analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and implications in pharmacological research.
- Chemical Formula : C8H10D5ClN2O
- Molecular Weight : Approximately 178.67 g/mol
- Appearance : Off-white crystalline powder
This compound exhibits biological activity primarily through its interactions with specific enzymes and metabolic pathways. The presence of deuterium alters the kinetic properties of reactions involving this compound, providing insights into enzymatic mechanisms.
- Cyclooxygenase Inhibition : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain .
- Metabolic Pathways : As an intermediate in drug synthesis, it influences the activity of enzymes involved in metabolic processes. Studies have shown that it can affect the metabolism of other compounds, such as acetaminophen, by altering the formation rates of its metabolites .
Biological Activity and Applications
The biological activity of this compound can be summarized as follows:
Inhibition Studies
- Cyclooxygenase Activity : In vitro studies demonstrated that higher concentrations of p-Phenetidine significantly reduce COX-2 expression in neutrophils, suggesting potential anti-inflammatory properties .
Metabolic Investigations
- Enzyme Kinetics : Utilizing deuterated compounds like p-Phenetidine-d5 allows researchers to study the kinetics of drug metabolism more effectively. The incorporation of deuterium provides distinct spectroscopic properties that enhance NMR analysis and metabolic pathway investigations .
Comparative Analysis with Related Compounds
A comparison between this compound and its non-deuterated counterpart reveals several advantages:
Property | p-Phenetidine | p-Phenetidine-d5 |
---|---|---|
Spectroscopic Clarity | Moderate | High |
Reaction Kinetics | Standard | Enhanced due to deuterium |
Metabolic Stability | Standard | Improved |
The deuterated form is particularly beneficial in NMR spectroscopy due to reduced signal overlap and increased resolution .
Case Studies
- Phenacetin Metabolism : A study investigated the effects of p-Phenetidine-d5 on the metabolism of phenacetin in a perfused rat liver model. Results indicated that the presence of deuterated phenacetin altered the formation rates of acetaminophen, demonstrating the utility of deuterated compounds in pharmacokinetic studies .
- Inflammation Impact on Pharmacokinetics : Another study assessed how inflammation affected the pharmacokinetics of phenacetin when administered alongside p-Phenetidine-d5. The findings suggested significant variations in drug metabolism under inflammatory conditions, highlighting the importance of understanding these interactions for therapeutic applications .
Properties
Molecular Formula |
C8H12ClNO |
---|---|
Molecular Weight |
178.67 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentadeuterioethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2; |
InChI Key |
JVWYCUBGJVOEIZ-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)N.Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.